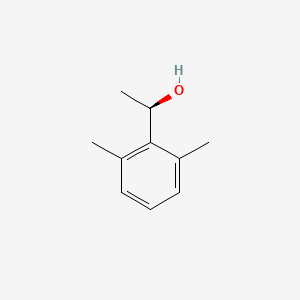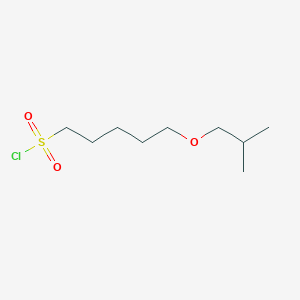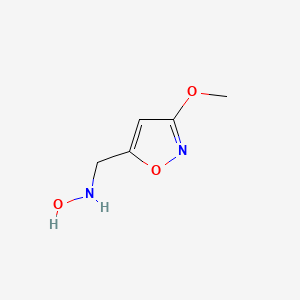
3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C9H9BrCl2O3S. It is a derivative of benzene and contains both bromine and chlorine substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-bromo-2-chlorophenol with 1,3-propanesultone in the presence of a base such as sodium hydroxide. The resulting product is then treated with thionyl chloride to introduce the sulfonyl chloride group. The reaction conditions usually involve refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction Reactions: The aromatic ring can undergo oxidation to form quinones, while reduction reactions can target the halogen substituents to form dehalogenated products.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are typical oxidizing agents.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Catalysts: Lewis acids such as aluminum chloride and iron(III) chloride are used in electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonate thioesters, quinones, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The aromatic ring can also participate in electrophilic aromatic substitution reactions, where the electron-rich ring attacks electrophiles to form substituted aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Bromo-4-chlorophenoxy)propane-1-sulfonyl chloride
- 3-(4-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride
Uniqueness
3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride is unique due to the specific positioning of the bromine and chlorine substituents on the aromatic ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H9BrCl2O3S |
|---|---|
Molekulargewicht |
348.04 g/mol |
IUPAC-Name |
3-(4-bromo-2-chlorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9BrCl2O3S/c10-7-2-3-9(8(11)6-7)15-4-1-5-16(12,13)14/h2-3,6H,1,4-5H2 |
InChI-Schlüssel |
MVPQKTTUZJZUPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Cl)OCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(Ethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B13621569.png)



![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)
![rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13621602.png)
